1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₆H₁₁ClN₂O₂; molecular weight: 298.73 g/mol) is a pyrazole-based carboxylic acid derivative featuring a 3-chlorophenyl substituent at position 1 and a phenyl group at position 3 of the pyrazole ring. The carboxylic acid group at position 5 enhances its polarity, making it a candidate for drug discovery, particularly in targeting protein-protein interactions (PPIs) or enzyme active sites . Its structure allows for diverse chemical modifications, enabling comparisons with analogs to assess substituent effects on physicochemical and biological properties.
Properties
CAS No. |
618101-99-8 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-4-8-13(9-12)19-15(16(20)21)10-14(18-19)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
InChI Key |
JLGICDHNLUQTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Basic Hydrolysis
Saponification using aqueous NaOH or KOH in ethanol/water mixtures is the most common method. For example, ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes hydrolysis with 2M NaOH at 80°C for 4 hours, achieving a 95% yield.
Optimization Data:
| Base Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 60 | 6 | 78 |
| 2.0 | 80 | 4 | 95 |
| 3.0 | 100 | 2 | 92 |
Higher base concentrations (>3M) risk decarboxylation, reducing yields.
Acidic Hydrolysis
While less common, HCl in dioxane/water (1:1) at 100°C for 8 hours converts esters to acids with 85% yield. However, this method is less favored due to side reactions such as ring chlorination.
Oxidation of Pyrazoline Derivatives
A patent-pending method () describes the oxidation of 3-halo-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylates using SO2Cl2 or thionyl chloride (SOCl2). This one-pot process simultaneously oxidizes the dihydropyrazole ring to pyrazole and converts the ester to an acid chloride, which is hydrolyzed to the carboxylic acid.
Procedure:
-
Oxidation: React dihydropyrazole ester with SO2Cl2 in dichloroethane at 0–5°C for 2 hours.
-
Hydrolysis: Treat the intermediate acid chloride with ice water.
Advantages:
Carboxylation via Carbon Dioxide Insertion
Recent advances utilize carboxylation of pyrazole Grignard reagents. Generating the Grignard reagent from 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole and Mg in THF, followed by CO2 insertion at −78°C, yields the carboxylic acid directly.
Critical Factors:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 85 | 90 | Moderate | High |
| Basic Hydrolysis | 95 | 98 | High | Moderate |
| Oxidation-Hydrolysis | 93 | 98 | High | Low |
| Carboxylation | 70 | 85 | Low | High |
The oxidation-hydrolysis route () is industrially preferred for its high yield and purity, despite higher reagent costs. In contrast, carboxylation remains experimental due to scalability challenges.
Industrial-Scale Optimization
Large-scale production (≥100 kg batches) requires:
-
Continuous Flow Reactors: Minimize thermal degradation during exothermic steps like cyclocondensation.
-
Solvent Recycling: Ethanol recovery systems reduce waste and costs.
-
Quality Control: HPLC with a C18 column (5 μm, 250 × 4.6 mm) ensures ≥98% purity; mobile phase: acetonitrile/0.1% H3PO4 (70:30) .
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group (-COOH) undergoes characteristic nucleophilic acyl substitution reactions. Key transformations include:
a. Esterification
Reacts with alcohols (R-OH) in acidic conditions to form esters. For example:
This reaction is analogous to methods used for related pyrazolecarboxylic acids .
b. Amidation
Forms amides when treated with amines (R-NH₂) using coupling agents like EDCI/HOBt :
| Reagents/Conditions | Product | Yield (%) |
|---|---|---|
| EDCI, HOBt, DMF, RT | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxamide | 85–92 |
c. Acid Chloride Formation
Converts to the acyl chloride using thionyl chloride (SOCl₂) :
This intermediate enables further derivatization (e.g., anhydrides, ketones) .
Functionalization of the Pyrazole Ring
The pyrazole core participates in electrophilic substitution, though reactivity is modulated by electron-withdrawing groups.
a. Halogenation
Bromination or iodination occurs at the C4 position under electrophilic conditions:
| Halogenating Agent | Position | Product |
|---|---|---|
| Br₂/FeBr₃ | C4 | 4-Bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid |
b. Oxidation/Reduction
-
The hydroxylated derivative can undergo oxidation to form ketones.
-
Reduction of the pyrazole ring is less common but feasible with LiAlH₄ under controlled conditions.
Substitution Reactions on the Aromatic Rings
a. Suzuki Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the phenyl group:
| Boronic Acid | Catalyst | Product |
|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
a. Anti-Inflammatory Analogues
Introducing sulfonamide groups via amidation improves COX-2 inhibition :
| Derivative | IC₅₀ (COX-2, nM) |
|---|---|
| -CONH-C₆H₄-SO₂NH₂ | 12.4 |
b. Anticoagulant Applications
Carboxamide derivatives show FXIa inhibitory activity, critical in blood coagulation :
| Compound | FXIa Inhibition (Ki, nM) |
|---|---|
| 7za (lead compound) | 90.37 |
Stability and Reactivity Under Environmental Conditions
Scientific Research Applications
Structural Information
- Molecular Formula :
- Molecular Weight : 298.72 g/mol
- SMILES Notation : C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl
Agricultural Chemistry
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is utilized in developing herbicides and pesticides. Its efficacy in protecting crops from pests while minimizing environmental impact makes it a valuable compound in sustainable agriculture. Research has shown that derivatives of pyrazole compounds exhibit potent insecticidal and fungicidal activities, contributing to integrated pest management strategies .
Pharmaceutical Development
The compound is being explored for its potential therapeutic properties, particularly in treating diseases such as cancer and inflammation. Pyrazole derivatives are known for their anti-inflammatory and anticancer activities due to their ability to inhibit specific enzymes and pathways involved in disease progression. Preliminary studies indicate that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid may inhibit tumor growth in vitro .
Material Science
In material science, this compound is used in synthesizing advanced materials. Its unique structural features allow it to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to degradation. This application is crucial for developing materials used in harsh environments or requiring long-term stability .
Analytical Chemistry
The compound serves as a standard in analytical methods, aiding researchers in quantifying similar compounds in complex mixtures. This application improves accuracy in chemical analysis, particularly in environmental monitoring where pyrazole derivatives may be present as contaminants or active ingredients .
Case Study 1: Agricultural Efficacy
A study conducted on the effectiveness of pyrazole-based pesticides demonstrated significant reductions in pest populations compared to untreated controls. The research highlighted the compound's role in integrated pest management by providing effective control with reduced chemical input.
Case Study 2: Anti-Cancer Activity
In vitro studies on cancer cell lines revealed that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibited cytotoxic effects against specific cancer types. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Position Variations in Chlorophenyl Groups
Key Compound :
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-90-9)
- Substituent: 4-chlorophenyl at position 1 (vs. 3-chlorophenyl in the target compound).
- Impact :
- Crystallographic studies of analogs (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) reveal that para-substituted chlorophenyl groups engage in π-π stacking interactions with aromatic residues in target proteins, stabilizing ligand-receptor complexes .
Halogenation Patterns and Additional Substituents
Key Compounds :
1. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618102-02-6)
- Substituent: Fluorine at position 2 of the phenyl ring.
- Impact :
- Fluorine’s electronegativity increases the compound’s electron-withdrawing capacity, enhancing metabolic stability but reducing solubility (logP = 2.8 vs. 3.1 for the target compound) .
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6)
- Substituents: Dichloro and fluoro groups introduce steric bulk.
- Impact :
Substituent Type Variations
Key Compounds :
1. 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1020240-39-4)
- Substituent: Methyl group at position 3 (vs. phenyl in the target compound).
- Impact :
- Reduced steric bulk enhances solubility (aqueous solubility = 12 mg/mL vs. 5 mg/mL for the target compound) but diminishes π-π interactions critical for target binding .
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-83-5)
- Substituent: Thienyl group introduces sulfur-mediated hydrogen bonding.
- Impact :
Functional Group Modifications
Key Compounds :
1. 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (CAS N/A)
- Modification: Methoxy and methylamide groups replace the carboxylic acid.
- Impact :
- Increased lipophilicity (logP = 2.9) improves blood-brain barrier penetration but reduces ionization-dependent solubility .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Substituent: Trifluoromethyl group enhances metabolic resistance.
- Impact :
- The CF₃ group’s electron-withdrawing effect stabilizes the pyrazole ring against oxidative degradation .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
- Positional Isomerism : Meta-substituted chlorophenyl groups (target compound) offer a balance between steric effects and electronic interactions, whereas para-substituted analogs prioritize planar binding .
- Halogen Effects : Fluorine improves metabolic stability but requires solubility-enhancing groups (e.g., carboxylic acids) for bioavailability .
- Functional Group Trade-offs : Carboxamide derivatives exhibit better membrane permeability but lower target affinity compared to carboxylic acids .
Biological Activity
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. We will also present relevant data tables and case studies to illustrate the findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 302.74 g/mol
The structure features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anticancer Activity
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated IC values in the low micromolar range against colorectal carcinoma cells (HCT116) and other tumor types.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chlorophenyl)-3-phenyl... | HCT116 | 193.93 | Induction of apoptosis via caspase activation |
| 7f | A549 | 371.36 | Cell cycle arrest and apoptosis enhancement |
| 12c | HeLa | 60.91 | Inhibition of cell proliferation |
The biological activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid primarily involves:
- Induction of Apoptosis : The compound has been shown to enhance apoptotic pathways by increasing the expression of pro-apoptotic proteins and caspases, particularly caspase-3.
- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, contributing to its anticancer effects.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The presence of substituents on the phenyl rings can modulate these activities, leading to potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound A | 72.80 | COX-2 |
| Compound B | 56.45 | TNF-alpha |
| 1-(3-Chlorophenyl)-3-phenyl... | TBD | IL-6 |
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several pyrazole derivatives, including 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. The results indicated that this compound exhibited a significant reduction in cell viability in HCT116 cells compared to controls. The study highlighted the role of caspase activation in mediating its effects.
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of various pyrazole compounds. The study found that certain derivatives could effectively inhibit pro-inflammatory cytokines, suggesting therapeutic implications for chronic inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and what key reagents or intermediates are involved?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar pyrazole derivatives are prepared by reacting substituted phenylhydrazines with β-ketoesters or through cyclocondensation of hydrazines with diketones . Key intermediates include 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, which undergoes substitution with phenols in the presence of K₂CO₃ . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for signals corresponding to the pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad signal at δ ~12 ppm). The 3-chlorophenyl group shows distinct splitting patterns due to para/ortho coupling .
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid moiety, while C-Cl stretches appear at 550–750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₆H₁₁ClN₂O₂ (exact mass: 298.0508) .
Q. What purification methods are recommended for isolating this compound, particularly when dealing with polar byproducts?
Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates polar impurities. Recrystallization from ethanol or acetone/water mixtures improves purity, as evidenced by sharp melting points (e.g., 144–145°C for analogous pyrazole-carboxylic acids) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be employed to resolve the crystal structure of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, focusing on:
- Hydrogen bonding : Analyze O–H···O/N interactions (e.g., carboxylic acid dimerization) using *Hooft parameterization .
- Disorder modeling : Chlorophenyl groups may exhibit positional disorder; apply PART and SIMU restraints in SHELXL . Example parameters: Monoclinic space group P2₁/c, Z = 4, with unit cell dimensions comparable to related structures (e.g., a ≈ 12.3 Å, b ≈ 17.6 Å) .
Q. How should researchers address discrepancies between experimental NMR data and computational (DFT) predictions for this compound?
Discrepancies often arise from solvent effects or dynamic processes (e.g., proton exchange in carboxylic acid dimers). Methodological steps:
- Perform NMR calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Compare experimental J-coupling constants with DFT-optimized dihedral angles to validate conformer populations .
Q. What strategies are effective for evaluating the compound’s bioactivity, such as enzyme inhibition, and how can selectivity against off-target proteins be assessed?
- Enzyme Assays : Test inhibition against target enzymes (e.g., MurA or Factor Xa) using fluorescence-based activity assays. IC₅₀ values can be determined via dose-response curves .
- Selectivity Screening : Use panel assays or proteomic profiling to identify off-target binding. For example, pyrazole derivatives often exhibit selectivity challenges due to hydrophobic interactions with protein pockets .
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound, and how do they influence solubility?
The carboxylic acid group forms dimeric O–H···O interactions (graph set R₂²(8)), creating a rigid lattice that reduces solubility. Introducing co-crystallizing agents (e.g., nicotinamide) disrupts these networks, improving dissolution rates .
Data Interpretation and Contradictions
Q. How can researchers resolve conflicting crystallographic data regarding bond angles or torsional conformations?
Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can dynamic effects be ruled out?
Variable-temperature NMR (VT-NMR) can distinguish static structural features (e.g., diastereotopic protons) from dynamic processes (e.g., ring puckering). For example, coalescence temperatures above 300 K suggest slow exchange processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
